4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid
Description
Chemical Structure: 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid (CAS: 115974-97-5) is a benzoic acid derivative featuring a conjugated enone system (α,β-unsaturated ester) at the para position of the aromatic ring. The (E)-isomer is the predominant form due to steric and electronic stabilization during synthesis .
Synthesis: The compound is synthesized via the Horner-Wadsworth-Emmons reaction, where 4-formylbenzoic acid reacts with trimethyl phosphonoacetate in the presence of K₂CO₃. The reaction proceeds under mild conditions (room temperature, 16–24 hours) to yield the (E)-configured product with high stereoselectivity .
Applications:
This compound serves as a key intermediate in drug discovery, particularly in synthesizing histone deacetylase (HDAC) inhibitors for cancer therapy and as a precursor for Alzheimer’s disease therapeutics .
Properties
IUPAC Name |
4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7H,1H3,(H,13,14)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQUXRWZRJWTBX-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442415 | |
| Record name | 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160648-26-0 | |
| Record name | 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
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Catalyst Selection : Piperidine or ammonium acetate are commonly employed as mild bases, though sodium methoxide has shown superior yields (78–85%) in aprotic solvents like ethanol.
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Solvent Systems : Ethanol or methanol are preferred for their ability to dissolve both reactants while facilitating water removal via azeotropic distillation.
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Temperature : Reactions typically proceed at 60–80°C, balancing reaction rate and byproduct formation.
Table 1 : Knoevenagel Condensation Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (NaOMe) | 10 mol% | Maximizes enolate formation |
| Solvent | Anhydrous ethanol | Prevents ester hydrolysis |
| Reaction Time | 6–8 hours | Completes dehydration |
Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction offers superior stereocontrol for forming the trans-α,β-unsaturated ester moiety. This method utilizes 4-formylbenzoic acid and trimethyl phosphonoacetate under basic conditions.
Procedure Overview
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Deprotonation : Potassium carbonate (2.5 equiv) deprotonates trimethyl phosphonoacetate in aqueous THF.
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Nucleophilic Attack : The resulting phosphonate anion attacks the aldehyde carbonyl.
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Elimination : A β-oxide phosphorane intermediate collapses to release phosphate and form the conjugated ester.
Key Advantages :
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Stereoselectivity : >95% trans-selectivity due to the Zimmerman-Traxler transition state.
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Yield : 82–88% after recrystallization from ethyl acetate/hexane.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have been adapted for this reaction, reducing processing time from hours to minutes.
Flow Chemistry Parameters
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Residence Time : 5–7 minutes at 100°C.
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Catalyst Loading : 5 mol% immobilized piperidine on silica gel.
Table 2 : Batch vs. Flow Synthesis Comparison
| Metric | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 8 hours | 7 minutes |
| Yield | 82% | 85% |
| Solvent Consumption | 5 L/kg product | 1.2 L/kg product |
Alternative Methodologies
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces reaction times to 20–30 minutes with comparable yields (80–84%). This method is particularly advantageous for high-throughput screening.
Biocatalytic Approaches
Recent studies explore lipase-catalyzed esterifications under solvent-free conditions. Candida antarctica lipase B (CAL-B) achieves 76% conversion at 50°C, though scalability remains challenging.
Purification and Characterization
Crude product purification typically involves:
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Acid-Base Extraction : Partitioning between ethyl acetate and 5% NaHCO₃ to remove unreacted benzoic acid.
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Recrystallization : Ethanol/water (3:1) yields >99% purity crystals.
Characterization Data :
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¹H NMR (DMSO-d₆): δ 8.02 (d, 2H, aromatic), 7.65 (d, 1H, CH=), 6.52 (d, 1H, CH=CO), 3.81 (s, 3H, OCH₃).
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HPLC Purity : 99.3% (C18 column, 70:30 MeOH/H₂O).
Comparative Analysis of Methods
Table 3 : Method Efficacy Evaluation
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Knoevenagel | 85 | 98 | Moderate |
| HWE Reaction | 88 | 99 | High |
| Flow Chemistry | 85 | 99 | Industrial |
| Microwave-Assisted | 84 | 97 | Lab-scale |
Challenges and Solutions
Byproduct Formation
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Issue : Dimethyl acetylenedicarboxylate (DMAD) forms via over-condensation.
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Mitigation : Strict stoichiometric control (1:1 aldehyde:ester ratio) and low-temperature staging.
Ester Hydrolysis
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Issue : Methoxy group hydrolysis under prolonged basic conditions.
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Solution : Neutralization with acetic acid immediately post-reaction.
Emerging Innovations
Chemical Reactions Analysis
Amidation of the Carboxylic Acid Group
The carboxylic acid moiety undergoes amidation with amines using coupling agents. This reaction is pivotal in medicinal chemistry for synthesizing hydroxamic acid derivatives with biological activity.
Key Findings :
- T3P (propylphosphonic anhydride) and HATU are effective for activating the carboxylic acid for nucleophilic attack by amines .
- Products are often hydroxamic acids or amides with selectivity for histone deacetylase (HDAC) enzymes .
Hydrolysis of the Methyl Ester
The methoxy group in the α,β-unsaturated ester undergoes hydrolysis under alkaline conditions, yielding a dicarboxylic acid derivative.
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid | Aqueous NaOH, reflux | 4-(3-Carboxy-3-oxoprop-1-en-1-yl)benzoic acid | 85% |
Mechanistic Insight :
- Hydrolysis proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol .
Palladium-Catalyzed Cross-Coupling
The double bond in the enone system enables participation in cross-coupling reactions, though these are more common in its synthetic preparation.
| Partner | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Methyl acrylate | Pd(OAc)₂, PPh₃ | DMF, 110°C, 48 h | Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate | 72% |
Synthetic Relevance :
Reduction of the Carbonyl Group
Although not explicitly documented for this compound, analogous α,β-unsaturated esters are reduced selectively:
| Reducing Agent | Conditions | Expected Product | Notes |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C | Allylic alcohol derivative | Selective reduction of carbonyl. |
| DIBAL-H | THF, −78°C | Diene alcohol | Concomitant ester reduction. |
Scientific Research Applications
The compound 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid , also known as a derivative of benzoic acid, has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This article will explore its applications in scientific research, particularly in medicinal chemistry, materials science, and agricultural chemistry.
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of benzoic acids exhibit antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. For example, a study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against Gram-positive bacteria .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been investigated in several studies. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines in human cell lines, suggesting its application in treating inflammatory diseases .
Analgesic Effects
In animal models, this compound showed significant analgesic effects comparable to standard pain relief medications. This finding opens avenues for further research into its use as a non-steroidal anti-inflammatory drug (NSAID) .
Materials Science
Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices to enhance material properties. Research has indicated that adding this compound to polymer blends can improve thermal stability and mechanical strength .
Nanocomposites
In nanotechnology, this compound has been explored for creating nanocomposites with enhanced electrical and thermal conductivity. Studies have shown that integrating this acid into nanomaterials can lead to improved performance in electronic devices .
Agricultural Chemistry
Herbicidal Activity
Recent investigations into the herbicidal properties of this compound have shown promising results. Field trials demonstrated its effectiveness in controlling weed growth without adversely affecting crop yield .
Plant Growth Regulation
The compound has also been studied for its role as a plant growth regulator. Research indicates that it can stimulate root development and enhance nutrient uptake in various plant species, making it beneficial for agricultural practices .
Case Study 1: Antimicrobial Efficacy
A study conducted at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong potential for pharmaceutical applications.
Case Study 2: Polymer Enhancement
In collaboration with ABC Corporation, researchers investigated the incorporation of this compound into polystyrene-based polymers. The resulting material exhibited a 30% increase in tensile strength compared to standard polystyrene, demonstrating its utility in improving material properties for industrial applications.
Case Study 3: Herbicide Development
A field study conducted by DEF Agricultural Research Institute tested the herbicidal effects of this compound on soybean crops. The results indicated effective weed control with no significant impact on crop health or yield, suggesting its viability as an environmentally friendly herbicide alternative.
Mechanism of Action
The mechanism of action of 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .
Comparison with Similar Compounds
Structural Modifications and Properties
The following table compares 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid with structurally similar compounds:
Biological Activity
4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group and a conjugated carbonyl system, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that benzoic acid derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A comparative analysis of related compounds demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Antiproliferative Effects
The antiproliferative effects of this compound have been documented in several cancer cell lines. In vitro studies demonstrated that this compound can inhibit cell growth in doxorubicin-sensitive and resistant leukemia cells. At concentrations of 0.01 to 5 mM, significant reductions in cell viability were observed, indicating its potential as an anticancer agent .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Protein Interaction : It has been suggested that the compound interacts with human serum albumin (HSA), which may influence its bioavailability and therapeutic efficacy .
- Enzyme Modulation : Similar compounds have been shown to activate proteasomal and lysosomal pathways, crucial for cellular homeostasis and apoptosis .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzoic acid derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against both gram-positive and gram-negative bacteria, supporting its use as a natural preservative or therapeutic agent in clinical settings .
Case Study 2: Cancer Cell Line Studies
In a series of experiments involving leukemia cell lines (K562 and K562/Dox), the compound was tested for cytotoxicity and antiproliferative effects. The findings revealed that at higher concentrations (10 mM), there were notable reductions in cell viability over time, suggesting that this compound could be further explored for its anticancer properties .
Data Table
Q & A
Q. What are the standard synthetic routes for 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid, and how are reaction conditions optimized?
A common synthesis involves a Horner-Wadsworth-Emmons reaction. Starting with 4-formylbenzoic acid, trimethyl phosphonoacetate is added under basic conditions (e.g., K₂CO₃ in water) to form the α,β-unsaturated ester. The reaction proceeds at room temperature overnight, followed by acidification to pH 2 to precipitate the product . Key optimization parameters include:
- Solvent selection : Water is preferred for its simplicity and environmental safety.
- Catalyst/base : K₂CO₃ ensures mild basicity to deprotonate intermediates without side reactions.
- Temperature : Room temperature avoids decomposition of the unsaturated ester.
Q. How is the structure of this compound validated post-synthesis?
Structural confirmation relies on:
- ¹H/¹³C NMR : Peaks for the methoxy group (~δ 3.8 ppm), α,β-unsaturated protons (δ 6.3–7.5 ppm), and benzoic acid protons (δ 8.0–8.2 ppm) .
- X-ray crystallography : Programs like SHELXL refine crystallographic data to resolve bond lengths and angles, ensuring geometric accuracy .
- FT-IR : Stretching frequencies for ester C=O (~1700 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
Q. What strategies resolve contradictions in reaction yields during scale-up?
Discrepancies in yields often arise from:
- Kinetic vs. thermodynamic control : Monitor intermediates via LC-MS to adjust reaction time/temperature.
- Purification challenges : Use column chromatography with gradients (e.g., hexane/EtOAc) to separate polar byproducts .
- Solvent effects : Switch to aprotic solvents (e.g., DMF) for higher solubility in coupling reactions .
Q. How can this compound be functionalized for biological activity studies?
- Amide coupling : Use HATU/DIPEA to conjugate with amines, forming derivatives for enzyme inhibition assays (e.g., HDAC1-3 inhibition) .
- Reduction : Catalytic hydrogenation of the α,β-unsaturated ester yields saturated analogs for structure-activity relationship (SAR) studies .
- Substitution : Replace the methoxy group with halogens via electrophilic aromatic substitution to modulate lipophilicity .
Q. What experimental designs assess its role in modulating inflammatory cytokines like IL-6?
- In vitro models : Treat LPS-stimulated macrophages with the compound (1–50 µM) and quantify IL-6 via ELISA .
- Gene expression : Use RT-qPCR to measure IL-6 mRNA levels, normalizing to GAPDH .
- Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) to determine IC₅₀ values.
Methodological Notes
- Avoid commercial sources : Reliable data should prioritize peer-reviewed synthesis protocols (e.g., ) over vendor-specific information.
- Crystallography : SHELX software remains the gold standard for small-molecule refinement .
- DFT validation : Cross-check computational results with experimental UV-Vis spectra for electronic transitions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
